1-pentyl-1H-benzimidazole-2-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

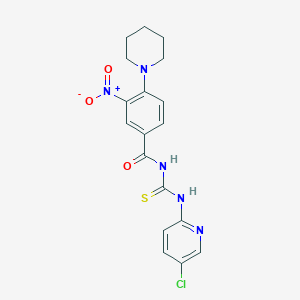

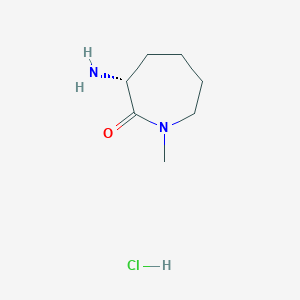

1-Pentyl-1H-benzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C12H16N2O3S . It has a molecular weight of 268.34 .

Molecular Structure Analysis

The InChI code for 1-pentyl-1H-benzimidazole-2-sulfonic acid is 1S/C12H16N2O3S/c1-2-3-6-9-14-11-8-5-4-7-10 (11)13-12 (14)18 (15,16)17/h4-5,7-8H,2-3,6,9H2,1H3, (H,15,16,17) .Physical And Chemical Properties Analysis

1-Pentyl-1H-benzimidazole-2-sulfonic acid has a molecular weight of 268.33 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

-

Fungicides

- Field : Agriculture

- Application : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .

- Method : These fungicides are typically applied to crops in a spray form .

- Results : They have been found to be highly effective in controlling a wide range of fungal diseases .

-

Anticancer, Antibacterial, and Antiparasitic Effects

- Field : Medicine

- Application : Benzimidazole compounds exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .

- Method : The specific methods of application would depend on the specific compound and the disease being treated. Typically, these compounds would be administered as part of a pharmaceutical formulation .

- Results : While the specific results would depend on the compound and the disease, benzimidazole compounds have generally been found to be effective in treating a range of diseases .

-

Polymer Synthesis

- Field : Material Science

- Application : Polybenzimidazole (PBI) derivatives are used in the synthesis of solid electrolytes for fuel cells, fibers, thin coatings, protective coatings for aerospace applications, or for the removal of uranium, thorium, and palladium from aqueous medium .

- Method : The specific methods of synthesis would depend on the specific PBI derivative and its intended application .

- Results : PBI derivatives have been found to be effective in a range of applications, from fuel cells to protective coatings .

-

Antitrichinellosis Activity

- Field : Medicine

- Application : Benzimidazole 2-Sulfonic Acid is used in the preparation of bis (benzimidazol-2-yl)amines with antitrichinellosis activity .

- Method : The specific methods of application would depend on the specific compound and the disease being treated .

- Results : While the specific results would depend on the compound and the disease, benzimidazole compounds have generally been found to be effective in treating a range of diseases .

-

Glutamate Racemase Inhibitor

- Field : Medicine

- Application : 1H-Benzimidazole-2-sulfonic acid (BISA) is a glutamate racemase (GR) inhibitor . It is a promising candidate for developing antibacterial drugs .

- Method : BISA can be prepared by the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide .

- Results : BISA has shown potential as a glutamate racemase inhibitor, making it a promising candidate for developing antibacterial drugs .

-

Potential Anticancer Agents

- Field : Medicine

- Application : Benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agent .

- Method : The synthesis of benzimidazole derivatives typically involved in the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .

- Results : The compounds displayed significant anticancer activity on both A549 and PC3 cell lines .

-

Chemical Synthesis

- Field : Chemistry

- Application : “1-pentyl-1H-benzimidazole-2-sulfonic acid” is a versatile reactant used in the preparation of various chemical compounds .

- Method : The specific methods of application would depend on the specific compound being synthesized .

- Results : The results would depend on the specific compound being synthesized .

-

Pharmaceutical Research

- Field : Medicine

- Application : Benzimidazole derivatives, including “1-pentyl-1H-benzimidazole-2-sulfonic acid”, have been intensively studied for their potential as a new generation of anticancer agents .

- Method : The specific methods of application would depend on the specific compound and the disease being treated .

- Results : The compounds displayed significant anticancer activity on both A549 and PC3 cell lines .

-

Antibacterial Drugs

- Field : Medicine

- Application : “1H-Benzimidazole-2-sulfonic acid” (BISA), which “1-pentyl-1H-benzimidazole-2-sulfonic acid” is a part of, is a glutamate racemase (GR) inhibitor . It is a promising candidate for developing antibacterial drugs .

- Method : BISA can be prepared by the oxidation of “1H-benzimidazole-2-thiol” using hydrogen peroxide in the presence of potassium hydroxide .

- Results : BISA has shown potential as a glutamate racemase inhibitor, making it a promising candidate for developing antibacterial drugs .

Propiedades

IUPAC Name |

1-pentylbenzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-2-3-6-9-14-11-8-5-4-7-10(11)13-12(14)18(15,16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLTXAOZHMNKPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-pentyl-1H-benzimidazole-2-sulfonic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2653048.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2653050.png)

![(Z)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2653055.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2653056.png)

![1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2653057.png)

![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2653062.png)

![2-Chloro-1-(6-oxa-2-azaspiro[4.5]dec-8-en-2-yl)ethanone](/img/structure/B2653067.png)